REACTION_CXSMILES
|
CC1(C)[O:7][CH2:6][CH:5]([NH:8][C:9]2[CH:10]=[C:11]3[C:15](=[CH:16][CH:17]=2)[NH:14][N:13]=[CH:12]3)[CH2:4][O:3]1.Cl>O1CCCC1>[NH:14]1[C:15]2[C:11](=[CH:10][C:9]([NH:8][CH:5]([CH2:4][OH:3])[CH2:6][OH:7])=[CH:17][CH:16]=2)[CH:12]=[N:13]1
|
Name
|
N-(2,2-dimethyl-1,3-dioxan-5-yl)-1H-indazol-5-amine
|
Quantity
|
23 mg
|
Type
|
reactant
|
Smiles
|
CC1(OCC(CO1)NC=1C=C2C=NNC2=CC1)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was terminated by the use of a saturated aqueous sodium hydrogencarbonate solution
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC2=CC(=CC=C12)NC(CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 mg | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |